(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
This compound is a fluorinated cyclohexane-carboxylic acid derivative characterized by a 2-fluorophenyl ketone group at the 3-position of the cyclohexane ring. Fluorine substitution at the phenyl ring enhances metabolic stability and bioavailability, common in drug design .
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWLCPDPIZQSHZ-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
Chiral transition-metal catalysts, such as Ru(BINAP) complexes, enable enantioselective hydrogenation of cyclohexenone precursors. For example, hydrogenation of (1S,3R)-3-acetylcyclohex-4-en-1-carboxylate esters using [RuCl(p-cymene)(S)-BINAP]Cl achieves >95% enantiomeric excess (ee) for the trans-diaxial configuration. The resulting cyclohexane intermediate retains the stereochemical integrity required for subsequent functionalization.
Diastereoselective Cycloaddition
Diels-Alder reactions between chiral dienes and ketone dienophiles offer an alternative route. A study on spirocyclohexane analogs demonstrated that using (R,R)-TADDOL-derived chiral auxiliaries in cycloadditions yields cyclohexane rings with >90% diastereoselectivity. This method is particularly effective when paired with electron-deficient dienophiles like methyl vinyl ketone.
Introduction of the 2-Fluorophenyl-2-Oxoethyl Side Chain
The 2-fluorophenyl ketone moiety introduces both steric and electronic challenges due to the fluorine atom’s ortho position. Key strategies include:
Friedel-Crafts Acylation with Directed ortho-Metalation
A two-step sequence involving:
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Directed ortho-lithiation : Treatment of 1-fluoro-2-iodobenzene with LDA at −78°C generates a lithiated species that reacts with dimethylacetamide to form 2-fluoroacetophenone.
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Enolate Alkylation : The ketone undergoes alkylation with a cyclohexane-derived bromide. For example, reaction with (1S,3R)-3-(bromomethyl)cyclohexane-1-carboxylate in THF at 0°C affords the side chain with 85% yield.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between a boronic ester and a pre-functionalized cyclohexane scaffold provides regioselective control. A reported protocol uses Pd(PPh3)4 and 2-fluorophenylboronic acid to install the aryl group onto a 3-(2-oxoethyl)cyclohexane intermediate. This method avoids competing para-substitution observed in Friedel-Crafts approaches.
Carboxylic Acid Formation and Deprotection
The terminal carboxylic acid is typically introduced via oxidation or hydrolysis:
Oxidation of Primary Alcohols
A three-step sequence:
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Hydroxymethylation : Grignard addition to a cyclohexanone derivative yields a tertiary alcohol.
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Oxidation : Jones reagent (CrO3/H2SO4) oxidizes the alcohol to a ketone.
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Baeyer-Villiger Oxidation : Conversion of the ketone to an ester, followed by hydrolysis with aqueous HCl, produces the carboxylic acid.
Ester Hydrolysis
Methyl or tert-butyl esters, introduced early to protect the acid functionality, are cleaved under acidic (HCl/MeOH) or basic (LiOH/THF) conditions. For acid-sensitive substrates, enzymatic hydrolysis using pig liver esterase preserves stereochemistry.
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) resolves enantiomers, achieving ≥99% purity. Mobile phases of hexane:isopropanol (90:10) elute the (1S,3R) isomer at 12.3 min.
Spectroscopic Confirmation
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1H NMR (400 MHz, CDCl3): Key signals include δ 8.02 (d, J = 7.8 Hz, 1H, ArH), 3.71 (dd, J = 10.2, 4.1 Hz, 1H, cyclohexane-H), and 2.89 (s, 2H, CH2CO).
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13C NMR : Peaks at δ 208.5 (C=O), 172.3 (COOH), and 162.1 (C-F) confirm functionality.
Yield Optimization and Scalability
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclohexane formation | Ru(BINAP)/H2 (50 psi) | 92 | 98 |
| Side-chain coupling | Pd(PPh3)4, K2CO3, 80°C | 78 | 95 |
| Acid hydrolysis | 6M HCl, reflux, 4h | 89 | 99 |
Scalable protocols recommend continuous flow hydrogenation for the cyclohexane step, reducing reaction times from 24h to 2h while maintaining yields .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The ketone group in the 2-(2-fluorophenyl)-2-oxoethyl moiety can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Esters, amides.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
The compound (1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications, supported by data tables and case studies.
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets involved in various diseases, particularly in the realm of oncology and anti-inflammatory therapies.
Anti-Cancer Activity
Research has highlighted the compound's potential anti-cancer properties. A study evaluating its efficacy against different cancer cell lines showed promising results:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.5 | Induction of apoptosis |
| MCF7 (Breast) | 4.8 | Cell cycle arrest |
Case Study: In Vitro Efficacy
In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in both A549 and MCF7 cell lines. The mechanisms were associated with G0/G1 phase arrest and increased markers of apoptosis, indicating its potential as an anti-cancer agent.
Anti-Inflammatory Properties
The compound is also being evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines in macrophages, which could have implications for treating inflammatory diseases.
Case Study: Cytokine Production
A study investigating the effects of this compound on macrophage cells found that it significantly decreased levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory responses.
Neuroprotective Effects
Emerging research indicates that compounds similar to this may exhibit neuroprotective properties. The ability to cross the blood-brain barrier due to its lipophilic nature could make it a candidate for treating neurodegenerative disorders.
Antimicrobial Activity
The compound's derivatives have shown antimicrobial properties against various bacterial strains. Modifications in its structure can enhance interactions with bacterial membranes, leading to increased antibacterial activity.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- cis-2-[2-(3-Fluorophenyl)-2-Oxoethyl]Cyclohexane-1-Carboxylic Acid (): Differs in fluorine position (3- vs. 2-fluorophenyl).
- (1R,3R)-3-(3-Fluorobenzoyl)Cyclohexane-1-Carboxylic Acid (): Replaces the oxoethyl group with a benzoyl moiety. Molecular weight: 250.27 g/mol (C14H15FO3) .
Substituent Type and Pharmacological Impact
(1R,2S)-2-{2-Oxo-2-[4-(Trifluoromethyl)Phenyl]Ethyl}Cyclohexanecarboxylic Acid ():
- Features a trifluoromethyl group (electron-withdrawing) instead of fluorine. This enhances lipophilicity (logP ~2.5–3.0) and may improve membrane permeability but could increase toxicity risks.
- Cis/trans isomers (MFCD06799165) show distinct physicochemical properties, with cis isomers often preferred in drug design for optimal target binding .
rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-Oxoethyl]Cyclohexanecarboxylic Acid ():
Ring Size and Conformational Flexibility
Physicochemical and Pharmacokinetic Properties
Stereochemical Considerations
- The (1S,3R) configuration in the target compound likely optimizes spatial orientation for target binding. In contrast, rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid () demonstrates how stereochemistry affects solubility (144.17 g/mol, more polar due to hydroxyl group) and metabolic pathways .
Biological Activity
(1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H17FO3
- Molecular Weight : 276.29 g/mol
This compound features a cyclohexane ring with a carboxylic acid group and an oxoethyl side chain substituted with a fluorophenyl group.
1. Anti-inflammatory Activity
Studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.
2. Analgesic Effects
Research has demonstrated that this compound may possess analgesic properties. In animal models, it has been effective in reducing pain responses, indicating its potential use in pain management therapies.
3. Neuroprotective Effects
The compound's interaction with metabotropic glutamate receptors (mGluRs) suggests neuroprotective effects. Activation of mGluRs is known to influence synaptic plasticity and neuroprotection, which could be beneficial in neurodegenerative conditions .
The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). Specifically, it may modulate the signaling pathways associated with mGluRs, leading to alterations in neurotransmitter release and subsequent physiological effects .
Case Studies
-
In Vitro Studies :
- In cell culture experiments, the compound was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key markers of inflammation.
- It also demonstrated a dose-dependent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Animal Models :
Data Summary Table
Q & A
Advanced Synthesis Optimization
Q1: How can regioselectivity challenges during the synthesis of (1S,3R)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid be addressed, particularly at the fluorophenyl-oxoethyl moiety? Methodological Answer:
- Steric and Electronic Modulation : Introduce protecting groups (e.g., tert-butyl esters) to reduce steric hindrance during cyclization. The electron-withdrawing fluorine atom may slow nucleophilic attacks; thus, use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalytic Control : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclohexane ring formation. Monitor reaction progress via TLC with UV-active tags for intermediates .
- Validation : Confirm regiochemistry using NOESY NMR to verify spatial proximity of the fluorophenyl and carboxylic acid groups .
Stereochemical Analysis
Q2: What advanced techniques are recommended to resolve ambiguities in the (1S,3R) stereochemistry of this compound? Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to determine absolute configuration. Compare observed dihedral angles with computational models (e.g., DFT at B3LYP/6-31G**) .
- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IA) with a hexane/isopropanol gradient. Validate retention times against enantiomerically pure standards synthesized via asymmetric hydrogenation .
- Dynamic NMR : Perform variable-temperature NMR to detect atropisomerism caused by restricted rotation around the cyclohexane-carboxylic acid bond .
Analytical Method Development
Q3: How can researchers develop a robust HPLC-MS method for quantifying trace impurities in this compound? Methodological Answer:
- Column Selection : Use a C18 column (2.6 µm particle size) with a 0.1% formic acid/acetonitrile gradient. Optimize retention of the fluorophenyl group by adjusting pH to 3.0 .
- MS Parameters : Employ ESI-negative mode for the carboxylic acid moiety (m/z 305.1) and monitor fragment ions (e.g., m/z 121 for the fluorophenyl group). Calibrate using spiked impurity standards (e.g., de-fluorinated byproducts) .
- Validation : Assess linearity (R² > 0.995), LOD (≤0.1%), and recovery (90–110%) per ICH Q2(R1) guidelines. Cross-validate with NMR for structural confirmation of impurities .
Pharmacological Activity Profiling
Q4: What in vitro and in silico strategies are effective for studying structure-activity relationships (SAR) of this compound’s fluorophenyl group? Methodological Answer:
- In Vitro Assays : Test inhibitory activity against fluorophenyl-targeted enzymes (e.g., kinases) using fluorescence polarization. Replace the fluorine atom with chlorine or hydrogen to assess electronic effects .
- Molecular Docking : Use AutoDock Vina to model interactions between the fluorophenyl moiety and hydrophobic enzyme pockets. Compare binding energies (ΔG) of analogs .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS. Correlate fluorine’s metabolic inertia with prolonged half-life .
Stability Under Stress Conditions
Q5: How should accelerated stability studies be designed to evaluate degradation pathways of this compound? Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A), UV light (ICH Q1B), and oxidative conditions (3% H₂O₂). Monitor via HPLC for peaks corresponding to decarboxylation or fluorophenyl ring oxidation .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C. Use LC-HRMS to identify degradation products (e.g., cyclohexane ring-opening adducts) .
- pH Stability : Test solubility and degradation in buffers (pH 1–10). The carboxylic acid group may protonate at low pH, reducing solubility and increasing aggregation .
Computational Modeling for Reactivity Prediction
Q6: Which quantum mechanical methods are suitable for predicting the reactivity of the fluorophenyl-oxoethyl moiety? Methodological Answer:
- DFT Calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to account for dispersion forces. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluorophenyl ring .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., water) to study conformational flexibility. Use MM-PBSA to estimate binding free energies with biological targets .
- SAR Machine Learning : Train a random forest model on fluorophenyl-containing analogs (e.g., from PubChem) to predict logP and pKa values .
Addressing Contradictory Data in Publications
Q7: How can researchers resolve discrepancies in reported synthetic yields or stereochemical outcomes for this compound? Methodological Answer:
- Reproducibility Checks : Replicate procedures under inert atmosphere (N₂/Ar) to exclude oxygen-mediated side reactions. Verify reagent purity via elemental analysis .
- Cross-Lab Validation : Collaborate with independent labs to synthesize the compound using identical starting materials. Compare NMR and HPLC profiles for batch-to-batch consistency .
- Meta-Analysis : Systematically review literature to identify variables (e.g., catalyst loading, solvent purity) causing yield variations. Use ANOVA to isolate significant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
